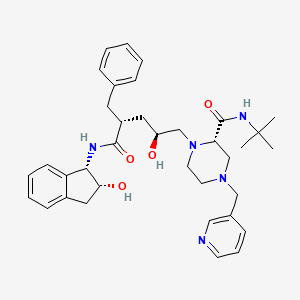

Indinavir

Description

Properties

IUPAC Name |

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVCZFGXHXORBI-PXQQMZJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

157810-81-6 (sulfate (1:1) (salt)) | |

| Record name | Indinavir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150378179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4043802 | |

| Record name | Indinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.82e-02 g/L | |

| Record name | Indinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

150378-17-9 | |

| Record name | Indinavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150378-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indinavir [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150378179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indinavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDINAVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MG78X43ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167.5-168 °C, 167.5 - 168 °C | |

| Record name | Indinavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indinavir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indinavir, a cornerstone in the history of highly active antiretroviral therapy (HAART), is a potent peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease.[1][2][3] This guide provides a detailed examination of its mechanism of action, from the fundamental role of HIV-1 protease in the viral lifecycle to the precise molecular interactions that underpin this compound's inhibitory power. We will explore the structural basis of its competitive inhibition, the kinetic parameters defining its efficacy, the molecular genetics of resistance, and the experimental methodologies used to characterize its activity. This document serves as a comprehensive technical resource, synthesizing foundational knowledge with actionable protocols for professionals in the field of antiviral drug development.

The Central Role of HIV-1 Protease in Viral Maturation

The HIV-1 protease (PR) is an aspartyl protease essential for the viral life cycle. It is synthesized as part of the larger Gag and Gag-Pol polyprotein precursors.[4][5] During or shortly after the budding of a new virion from an infected host cell, the protease dimerizes and becomes active.[6] This activation initiates a cascade of proteolytic cleavages at specific sites within the Gag and Gag-Pol polyproteins.[4][7][8]

This process, known as maturation, is critical. It liberates functional viral proteins, including structural components (matrix, capsid, nucleocapsid) and essential enzymes (reverse transcriptase, integrase), from their polyprotein precursors.[9] Without the precise action of HIV-1 protease, these components cannot assemble correctly, resulting in the formation of immature, non-infectious viral particles.[10] Therefore, inhibiting HIV-1 protease is a powerful therapeutic strategy that directly halts the production of infectious virions.[2]

Caption: Role of HIV Protease in the viral lifecycle and the intervention point of this compound.

Molecular Mechanism of this compound Action

This compound functions as a potent and specific competitive inhibitor of HIV-1 and HIV-2 proteases.[2] Its design as a peptidomimetic is central to its mechanism.

Transition-State Analogue

The catalytic mechanism of HIV protease involves the hydrolysis of a peptide bond. This compound is engineered as a hydroxyethylene inhibitor, designed to mimic the tetrahedral transition state of the natural peptide substrate during this hydrolysis.[2] This mimicry allows it to bind to the enzyme's active site with an affinity significantly higher than that of the natural Gag-Pol substrate.

Binding to the Active Site

The active site of the HIV protease is located at the dimer interface and is characterized by a catalytic dyad of two aspartic acid residues (Asp25 and Asp25').[2][11] The inhibitor binds within this active site, effectively occupying it and preventing the binding and subsequent cleavage of the viral polyproteins.

Key interactions, as revealed by X-ray crystallography, include:

-

Hydrogen Bonding: The central hydroxyl group of this compound forms critical hydrogen bonds with the carboxyl groups of the catalytic aspartate residues (Asp25 and Asp25').[2][12]

-

Flap Interaction: The two flexible β-hairpin "flaps" (residues 46-54) of the protease close down over the bound inhibitor.[11][13] This movement is crucial for catalytic activity and inhibitor binding, with specific interactions occurring between the flaps and the inhibitor, often mediated by a water molecule.[13][14][15]

-

Hydrophobic Interactions: The terminal phenyl and pyridine groups of this compound fit into hydrophobic pockets within the enzyme's binding cleft, enhancing its binding affinity and potency.[2]

Caption: Schematic of this compound's key interactions within the HIV protease active site.

Quantitative Efficacy and Resistance

The potency of an inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50).

Inhibitory Potency

This compound is a highly potent inhibitor, with reported Ki values in the sub-nanomolar range, signifying very tight binding to the protease.[16]

| Parameter | Value | Significance |

| Ki (Inhibition Constant) | ~0.36 nM[16] | Represents the intrinsic binding affinity of this compound to the HIV-1 protease. A lower Ki indicates higher potency. |

| IC50 (vs. Wild-Type HIV-1) | Varies | The concentration of this compound required to inhibit viral replication by 50% in cell culture. It is a measure of antiviral activity. |

| Protein Binding | ~60%[17] | The fraction of drug bound to plasma proteins, which is unavailable to act on the target. This influences pharmacokinetics. |

Note: Values can vary depending on experimental conditions and specific viral strains.

Mechanisms of Resistance

The selective pressure of antiretroviral therapy can lead to the emergence of drug-resistant HIV-1 variants. For this compound, resistance is primarily caused by the accumulation of specific mutations within the protease gene (pro).[18][19][20]

-

Primary Mutations: Mutations within the active site (e.g., V82A/T) can directly interfere with inhibitor binding.[21][22]

-

Secondary Mutations: Mutations outside the active site, including in the flap regions (e.g., M46I/L, I54V), can alter the enzyme's conformation, affecting flap dynamics and indirectly reducing inhibitor affinity.[19]

-

Cleavage Site Mutations: Interestingly, mutations can also arise in the Gag polyprotein at the protease cleavage sites.[18][19][23] These mutations can compensate for a less efficient, drug-resistant protease, restoring the virus's ability to replicate.[18][19]

The crystal structures of resistant protease variants complexed with this compound have revealed subtle changes in the binding site that account for the reduced affinity.[21]

Experimental Protocol: In Vitro HIV-1 Protease Inhibition Assay

The characterization of protease inhibitors relies on robust biochemical assays. A Fluorescence Resonance Energy Transfer (FRET)-based assay is a common, high-throughput method for measuring protease activity and inhibition.[24][25]

Principle of the FRET Assay

This assay uses a synthetic peptide substrate that contains a fluorophore and a quencher molecule separated by an HIV-1 protease-specific cleavage sequence.[24]

-

Intact Substrate: The fluorophore and quencher are in close proximity. When the fluorophore is excited, its energy is transferred to the quencher (FRET), and no fluorescence is emitted.

-

Cleavage: In the presence of active HIV-1 protease, the peptide is cleaved.

-

Signal: The fluorophore and quencher are separated, disrupting FRET. Excitation of the fluorophore now results in a detectable fluorescent signal.

-

Inhibition: An inhibitor like this compound prevents cleavage, keeping the FRET signal quenched. The degree of inhibition is proportional to the reduction in the fluorescent signal.[24]

Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.

Step-by-Step Methodology

Causality: This protocol is designed to ensure that the measured activity is specific to the protease and that inhibition is accurately quantified. Each component and step is critical for maintaining enzyme stability and achieving reproducible results.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer optimal for HIV-1 protease activity (e.g., pH 6.5, containing NaCl, sodium acetate, EDTA, and freshly added DTT). Rationale: The specific pH and salt concentration mimic physiological conditions and maintain the enzyme's structural integrity and catalytic function.

-

HIV-1 Protease: Dilute recombinant HIV-1 protease to the desired working concentration in assay buffer. Keep on ice. Rationale: Low temperature is essential to prevent proteolytic degradation and maintain enzyme activity prior to the assay start.

-

FRET Substrate: Dissolve the FRET peptide substrate in DMSO to create a stock solution, then dilute to a working concentration in assay buffer. Rationale: DMSO is used for solubility of the hydrophobic peptide. The final concentration should be near the Michaelis constant (Km) for sensitive detection of competitive inhibitors.

-

Inhibitor (this compound): Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer. Rationale: Serial dilution allows for the determination of a dose-response curve and calculation of the IC50 value.

-

-

Assay Procedure (96-well plate format):

-

Controls: Designate wells for:

-

100% Activity Control: Protease + Substrate + Buffer (with DMSO vehicle).

-

No Enzyme Control (Blank): Substrate + Buffer.

-

Test Wells: Protease + Substrate + this compound dilution.

-

-

Plate Setup: Add 25 µL of this compound dilutions or vehicle control to the appropriate wells.

-

Enzyme Addition: Add 50 µL of the diluted HIV-1 protease to all wells except the blank.

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

-

Initiate Reaction: Add 25 µL of the FRET substrate to all wells to start the reaction.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity over time (kinetic mode) or at a fixed endpoint after a specific incubation period (e.g., 60 minutes). Use excitation and emission wavelengths appropriate for the specific fluorophore/quencher pair (e.g., Ex/Em = 340nm/490nm for EDANS/DABCYL).[25]

-

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all readings.

-

Calculate the percentage of inhibition for each this compound concentration relative to the 100% activity control.

-

Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound's mechanism of action is a paradigm of rational drug design. By acting as a high-affinity, competitive, transition-state analogue inhibitor of the essential HIV-1 protease, it effectively halts the viral maturation process. Understanding the precise molecular interactions, the kinetics of inhibition, and the pathways to resistance is crucial for the ongoing development of next-generation protease inhibitors that can overcome existing challenges and provide durable therapeutic options for individuals living with HIV. The experimental frameworks detailed herein provide the necessary tools for the continued evaluation and characterization of such novel antiviral agents.

References

- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. HIV - Wikipedia [en.wikipedia.org]

- 7. Cleavage of Human Immunodeficiency Virus Type 1 Proteinase from the N-Terminally Adjacent p6* Protein Is Essential for Efficient Gag Polyprotein Processing and Viral Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. mdpi.com [mdpi.com]

- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 11. Subtype-Specific HIV-1 Protease and the Role of Hinge and Flap Dynamics in Drug Resistance: A Subtype C Narrative [mdpi.com]

- 12. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein conformational dynamics in the mechanism of HIV-1 protease catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Catalytic contribution of flap-substrate hydrogen bonds in "HIV-1 protease" explored by chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound plasma protein binding in HIV-1-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Drug resistance during this compound therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Drug resistance during this compound therapy is caused by mutations in the protease gene and in its Gag substrate cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystal structures of HIV protease V82A and L90M mutants reveal changes in the this compound-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. journals.asm.org [journals.asm.org]

- 24. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 25. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Indinavir (marketed as Crixivan®) is a potent peptidomimetic inhibitor of the HIV-1 protease, an enzyme critical for viral maturation and replication.[1][2] Its approval in 1996 marked a significant milestone in the treatment of HIV/AIDS, forming a cornerstone of highly active antiretroviral therapy (HAART).[3] The molecular architecture of this compound is complex, featuring five stereogenic centers, which presents a formidable challenge for chemical synthesis. A single, pure enantiomer must be produced on a multi-ton scale, demanding a highly efficient and stereocontrolled process.[4] This guide elucidates the elegant and convergent synthetic strategy developed for this compound sulfate, focusing on the underlying chemical principles, the rationale for methodological choices, and the execution of key transformations that ensure stereochemical fidelity.

Retrosynthetic Analysis: A Convergent Strategy

The industrial synthesis of this compound is a masterclass in convergent design. Instead of a lengthy linear sequence, the molecule is disconnected into three primary building blocks, which are synthesized independently and then coupled together in the final stages.[3][4] This approach maximizes efficiency and minimizes the impact of yield losses in any single step on the overall output.

The key retrosynthetic disconnections break this compound down into:

-

Fragment A: The "eastern" indanolamide portion, originating from (-)-cis-(1S,2R)-1-aminoindan-2-ol (CAI) . This fragment is not merely structural; it serves as a powerful chiral auxiliary to set the stereochemistry of the central core.[4]

-

Fragment B: The "western" piperazine fragment, specifically (S)-N-tert-butyl-piperazine-2-carboxamide .

-

Fragment C: A three-carbon epoxide linker , which is strategically installed onto the CAI fragment before coupling.

Caption: High-level retrosynthetic analysis of this compound.

Synthesis of Chiral Fragments: Setting the Stereochemical Foundation

The success of the entire synthesis hinges on the efficient preparation of the three key fragments in their enantiomerically pure forms.

The (-)-cis-(1S,2R)-1-Aminoindan-2-ol (CAI) Moiety (Fragment A)

The CAI fragment provides two of the five stereocenters in the final molecule. Its synthesis must be robust and highly stereoselective. While several routes exist, including the resolution of racemic mixtures, the most practical industrial methods start from inexpensive, achiral indene.[5]

A highly effective approach involves the asymmetric epoxidation of indene. The Jacobsen-Katsuki epoxidation is particularly well-suited for this transformation, utilizing a chiral manganese-salen complex to deliver the epoxide with high enantioselectivity.[5]

Experimental Protocol: Synthesis of (1S,2R)-Indene Oxide

-

To a solution of indene in a suitable solvent (e.g., chlorobenzene), add 4-(3-phenylpropyl)pyridine N-oxide (P3NO) (3 mol%).

-

Add the (S,S)-(salen)Mn(III)Cl catalyst (0.7 mol%).

-

Cool the mixture and add aqueous sodium hypochlorite (NaOCl, 1.5M) as the oxidant.

-

Stir vigorously until the reaction is complete, as monitored by TLC or GC.

-

Work-up involves separating the organic layer, washing with brine, drying over sodium sulfate, and concentrating under reduced pressure to yield the crude indene oxide, which can be purified by chromatography. This process reliably produces indene oxide in high yield (e.g., 89%) and enantiomeric excess (e.g., 88% ee).[5]

The resulting optically active indene oxide undergoes a regioselective ring-opening reaction. A Ritter reaction, for instance, using acetonitrile in the presence of a strong acid, directly installs the amino and hydroxyl groups in the desired cis configuration, which after hydrolysis yields the target (-)-cis-aminoindanol.[4]

The (S)-Piperazine Carboxamide Fragment (Fragment B)

The synthesis of the chiral piperazine fragment has also seen significant evolution. Early methods relied on classical resolution of a racemic mixture of piperazine-2-carboxamide via diastereomeric salt formation with L-pyroglutamic acid.[4] While effective, this method is inherently limited to a 50% theoretical yield for the desired enantiomer, although the undesired (R)-enantiomer can be racemized and recycled.[4]

More advanced, atom-economical methods employ asymmetric catalysis. The asymmetric hydrogenation of a tetrahydropyrazine precursor using a chiral rhodium catalyst, such as [(R)-BINAP(COD)Rh]TfO, provides direct access to the desired (S)-piperazine with excellent enantioselectivity (e.g., 99% ee) and high chemical yield (96%).[6] This catalytic approach avoids the need for resolution and recycling steps, representing a significant process improvement.

Convergent Assembly: The Stereocontrolling Core Synthesis

This phase represents the strategic heart of the synthesis, where the CAI fragment is used as a chiral auxiliary to construct the central hydroxyethylene isostere and set two additional stereocenters before the final coupling.

Caption: Workflow for the synthesis of the key epoxide intermediate.

Amidation and Stereospecific Allylation

The CAI fragment is first converted into an N,O-protected amide. A one-pot procedure involving amidation with 3-phenylpropionyl chloride followed by acetonide formation is highly efficient.[3][4] The resulting amide serves as the substrate for a crucial stereoselective alkylation.

Causality: The rigid, bicyclic structure of the indanol-derived acetonide creates a highly organized chiral environment. When the amide is deprotonated with a strong base like lithium hexamethyldisilazide (LiHMDS) to form the enolate, one face of the enolate is sterically shielded by the indane framework. Consequently, the electrophile (allyl bromide) can only approach from the less hindered face, resulting in a highly diastereoselective allylation.[3][4] This step establishes the (pro-2R)-configuration of the newly formed stereocenter with exceptional control.

From Olefin to Epoxide: Transfer of Chirality

The pendant allyl group is then meticulously converted into the homochiral epoxide. This is a two-step process:

-

Iodohydrin Formation: The olefin is treated with an in situ source of hypoiodous acid (HOI), often generated from N-iodosuccinimide (NIS) or, more economically on an industrial scale, from sodium hypochlorite and sodium iodide.[4][7] The stereochemistry of the CAI backbone again directs the reaction, leading to the formation of the desired syn-iodohydrin with high diastereoselectivity.[8]

-

Epoxidation: Treatment of the iodohydrin with a base (e.g., sodium methoxide) induces an intramolecular Williamson ether synthesis. The alkoxide displaces the iodide, closing the ring to form the desired epoxide in nearly quantitative yield.[4]

The Key Coupling and Final Assembly

With the three fragments prepared, the final assembly can proceed.

-

Epoxide Opening: The protected piperazine fragment (Fragment B) is coupled with the epoxide-indanolamide intermediate. The piperazine nitrogen acts as a nucleophile, opening the epoxide ring. This reaction is typically performed by heating the two fragments together.[4]

-

Deprotection: The Boc protecting group on the piperazine is removed using acid (e.g., HCl). This step can often be combined with the coupling in a one-pot process, affording the penultimate intermediate in high yield (e.g., 94% over two steps).[4]

-

Pyridylation: The newly freed secondary amine of the piperazine is alkylated with 3-picolyl chloride to install the pyridine ring.[3][4]

-

Salt Formation: Finally, the free base is treated with sulfuric acid to precipitate This compound Sulfate , the active pharmaceutical ingredient, with greater than 99% chemical and enantiomeric purity.[4]

Quantitative Data Summary

The efficiency of a synthesis is best understood through its yields. The following table summarizes representative yields for key transformations in the this compound synthesis.

| Step | Starting Material | Product | Typical Yield | Reference(s) |

| Asymmetric Epoxidation | Indene | (1S,2R)-Indene Oxide | 89% | [5] |

| Asymmetric Hydrogenation | Tetrahydropyrazine Precursor | (S)-N-Boc-piperazine-2-tert-butylcarboxamide | 96% | [6] |

| Epoxide Coupling & Deprotection (One-Pot) | Epoxide Intermediate + Piperazine Fragment | Penultimate Amine Intermediate | 94% | [4] |

| Final Alkylation & Salt Formation | Penultimate Amine Intermediate | This compound Sulfate | High | [4] |

Conclusion

The chemical synthesis of this compound sulfate is a landmark achievement in pharmaceutical process chemistry. It exemplifies the power of a convergent strategy, the critical role of chiral auxiliaries in acyclic stereocontrol, and the successful application of asymmetric catalysis for industrial-scale production. By dissecting the molecule into manageable chiral fragments and devising a highly stereocontrolled method for their assembly, chemists were able to conquer the molecule's complexity. The insights gained from this synthesis continue to inform the development of complex chiral drugs, highlighting a pathway where sophisticated chemical design meets the practical demands of producing life-saving medicines.

References

- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chimia.ch [chimia.ch]

- 5. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US5981759A - Process for this compound intermediate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Abstract

Indinavir, a first-generation peptidomimetic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, represents a cornerstone in the development of highly active antiretroviral therapy (HAART).[1] Its efficacy is rooted in its high affinity and specific binding to the protease's active site, effectively blocking the viral maturation process.[2][3] This guide provides a detailed technical examination of the this compound-HIV-1 protease co-crystal structure. We will dissect the molecular interactions governing this potent inhibition, present a validated experimental workflow for determining such protein-ligand crystal structures, and discuss the structural basis of its mechanism of action. This document is intended for researchers, medicinal chemists, and structural biologists engaged in antiviral drug discovery and development.

Introduction: The Strategic Targeting of HIV-1 Protease

The HIV-1 protease is a homodimeric aspartic protease essential for the viral life cycle.[1][4] It functions by cleaving newly synthesized Gag and Gag-Pol viral polyproteins into mature, functional protein components required for the assembly of infectious virions.[5][6] Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, thus halting viral replication.[2][7]

This compound was designed as a transition-state analog, mimicking the tetrahedral intermediate of the natural peptide substrate cleavage.[4] Its structure allows it to fit snugly within the C2-symmetric active site of the protease dimer, establishing a network of interactions that result in potent, competitive inhibition.[3][8] Understanding the atomic-level details of this interaction through X-ray crystallography has been pivotal not only for optimizing this compound itself but also for designing subsequent generations of protease inhibitors with improved potency and resistance profiles.

The HIV-1 Protease-Indinavir Co-Crystal Structure: A Molecular Blueprint for Inhibition

The determination of the co-crystal structure of this compound bound to HIV-1 protease has provided invaluable insights into its mechanism of action. Numerous structures have been deposited in the Protein Data Bank (PDB), resolved to high resolution, revealing the precise binding mode of the inhibitor.[9][10]

The Active Site Architecture

The active site of HIV-1 protease is a tunnel-like cavity located at the dimer interface.[1] A pair of catalytic aspartic acid residues, Asp25 from each monomer (Asp25A and Asp25B), resides at the base of this cavity and is crucial for the cleavage mechanism.[4][11] Flexible "flap" regions, typically comprising residues 47-52, cover the active site and undergo significant conformational changes upon substrate or inhibitor binding, effectively trapping the ligand.[12]

Key Binding Interactions

This compound's potency is derived from a dense network of hydrogen bonds and hydrophobic interactions with the protease active site residues.

-

The Catalytic Dyad Interaction: The central hydroxyl group of this compound acts as a transition-state mimic and is strategically positioned to form crucial hydrogen bonds with the carboxylate groups of the catalytic Asp25A and Asp25B residues.[1][4] This interaction is fundamental to its inhibitory mechanism, as it directly blocks the enzyme's catalytic machinery.

-

The "Bridging" Water Molecule: A highly conserved structural water molecule (often designated HOH501 or similar in PDB files) plays a critical role in mediating the interaction between the inhibitor and the enzyme. This water molecule forms a tetrahedral hydrogen bond network, bridging the P1 and P2 carbonyl oxygens of this compound with the backbone amide nitrogens of Ile50A and Ile50B in the flap region.[4][13] This interaction is vital for stabilizing the closed conformation of the flaps, thereby enhancing the inhibitor's binding affinity.

-

Hydrophobic and van der Waals Contacts: The various substituents of this compound, including its phenyl, pyridine, and tert-butyl groups, occupy specific hydrophobic pockets (S1, S2, S1', S2') within the active site. These groups make extensive van der Waals contacts with residues such as Val82 and Ile84, contributing significantly to the overall binding energy.[4][14]

The following diagram illustrates the key interactions between this compound and the HIV-1 protease active site.

Caption: Key molecular interactions between this compound and the HIV-1 protease active site.

Quantitative Analysis of this compound Binding

The structural data is corroborated by quantitative measurements of binding affinity and inhibition. X-ray crystallography provides high-resolution structural details, while kinetic assays provide the thermodynamic context of the interaction.

| Parameter | Value | PDB ID / Source |

| Crystallographic Data | ||

| Resolution (Wild-Type) | 1.40 Å | 1SDV[9] |

| R-Value Work | 0.160 | 1SDV[9] |

| R-Value Free | 0.205 | 1SDV[9] |

| Resolution (Mutant) | 2.20 Å | 2B7Z[10] |

| R-Value Work | 0.216 | 2B7Z[10] |

| R-Value Free | 0.254 | 2B7Z[10] |

| Binding & Inhibition | ||

| Kᵢ (Wild-Type vs. V82A) | 3.3-fold increase in Kᵢ | Mahalingam, B. et al. (2004)[15] |

| Binding Affinity | -7.5 kcal/mol (Predicted) | Extracellular binding... (2019)[16] |

| Plasma Protein Binding | ~60% | CRIXIVAN® Label[17], this compound plasma... (2000)[18] |

Experimental Protocol: Co-Crystallization of HIV-1 Protease with this compound

Determining the crystal structure of a protein-ligand complex is a multi-step process that requires precision and systematic optimization. The following protocol outlines a generalized, field-proven workflow for obtaining co-crystals of HIV-1 protease with this compound, based on established methodologies.[19][20][21][22]

Rationale for Experimental Design

The goal of co-crystallization is to form a stable, homogenous protein-ligand complex in solution that will then crystallize under specific conditions.[23][24] This approach is often preferred over soaking a ligand into an existing apo-protein crystal, especially when the ligand is poorly soluble or induces a significant conformational change in the protein, as is the case with the flap closure in HIV-1 protease.[24]

Step-by-Step Methodology

-

Protein Expression and Purification:

-

Expression: Recombinant HIV-1 protease is typically expressed in E. coli systems.[10] The gene is cloned into an expression vector, and protein expression is induced.

-

Purification: The protein is purified to >95% homogeneity using a series of chromatography steps, such as affinity chromatography followed by size-exclusion chromatography. The final protein is concentrated and stored in a suitable buffer (e.g., 20 mM MES pH 6.0, 1 mM EDTA, 1 mM DTT).

-

-

Protein-Ligand Complex Formation:

-

Solubilization: this compound is dissolved in a suitable solvent, typically DMSO, to create a concentrated stock solution (e.g., 100 mM).[24]

-

Incubation: Purified HIV-1 protease is diluted to a working concentration (e.g., 5-10 mg/mL). The this compound stock solution is added to the protein solution to achieve a final molar excess of the ligand (typically 5-10 fold) to ensure saturation of the binding sites.[24]

-

Equilibration: The mixture is incubated, often on ice or at 4°C, for at least one hour to allow for stable complex formation.[23]

-

-

Crystallization Screening:

-

Method: The hanging-drop vapor diffusion method is commonly employed.[19] A small drop (1-2 µL) of the protein-ligand complex is mixed with an equal volume of a reservoir solution on a siliconized coverslip.

-

Screening: The coverslip is inverted and sealed over a reservoir containing a precipitating agent. This setup is screened against a wide array of conditions (different precipitants like PEG or salts, pH values, and additives) using commercial or custom screens.[19]

-

-

Crystal Optimization and Growth:

-

Initial "hits" from the screening are optimized by systematically varying the concentrations of the precipitant, protein, and buffer pH to obtain large, single, diffraction-quality crystals.

-

-

X-ray Diffraction Data Collection:

-

Cryo-protection: A single crystal is carefully looped and briefly soaked in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice crystal formation during data collection.

-

Data Collection: The crystal is flash-cooled in liquid nitrogen and mounted on a goniometer in an X-ray beamline, typically at a synchrotron source. Diffraction data are collected as the crystal is rotated.[19]

-

-

Structure Determination and Refinement:

-

Data Processing: The diffraction images are processed to determine unit cell parameters, space group, and reflection intensities.

-

Phasing: The structure is solved using molecular replacement, using a previously determined structure of HIV-1 protease as a search model.[19]

-

Refinement: The model is refined against the experimental data, and the this compound molecule is built into the resulting electron density map. Iterative cycles of refinement and manual model building are performed to achieve a final structure with good R-values and stereochemistry.[9][10]

-

References

- 1. Lead expansion and virtual screening of this compound derivate HIV-1 protease inhibitors using pharmacophoric - shape similarity scoring function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

- 7. This compound – First-Generation HIV Protease Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

- 12. Revealing the binding and drug resistance mechanism of amprenavir, this compound, ritonavir, and nelfinavir complexed with HIV-1 protease due to double mutations G48T/L89M by molecular dynamics simulations and free energy analyses - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Comparative analysis of the unbinding pathways of antiviral drug this compound from HIV and HTLV1 proteases by supervised molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structures of HIV protease V82A and L90M mutants reveal changes in the this compound-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Extracellular binding of this compound to matrix metalloproteinase-2 and the alpha-7-nicotinic acetylcholine receptor: implications for use in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. This compound plasma protein binding in HIV-1-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Expression, purification and preliminary X-ray crystallographic studies of the human immunodeficiency virus 1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. journals.iucr.org [journals.iucr.org]

- 22. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

An In-depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of Indinavir

Authored by a Senior Application Scientist

Abstract

This compound is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the production of infectious virions.[1] As a cornerstone of early highly active antiretroviral therapy (HAART), its clinical efficacy is intrinsically linked to its pharmacokinetic profile. This guide provides a comprehensive technical analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a specialized focus on the complexities of its oral bioavailability. We will delve into the mechanistic underpinnings of its nonlinear pharmacokinetics, the profound impact of food and co-administered drugs, and the established experimental methodologies used to characterize these properties. This document is intended for researchers, clinical pharmacologists, and drug development professionals seeking a detailed understanding of this compound's disposition in the human body.

Introduction: Mechanism of Action

This compound exerts its antiviral effect by competitively binding to the active site of the HIV-1 protease.[1][2] This action blocks the cleavage of viral gag-pol polyprotein precursors into mature, functional proteins.[3] The resulting viral particles are immature and non-infectious, thus disrupting the viral replication cycle and reducing the viral load in patients.[2][4] The clinical utility of this compound, however, is critically dependent on achieving and maintaining plasma concentrations sufficient to inhibit the protease enzyme effectively.[5]

Core Pharmacokinetic Profile (ADME)

The disposition of this compound in the body is characterized by rapid absorption, moderate protein binding, extensive hepatic metabolism, and elimination primarily through the feces.

Absorption

In the fasted state, this compound is rapidly absorbed, with the time to reach maximum plasma concentration (Tmax) occurring at approximately 0.8 hours post-dose.[1][6] The commercially available this compound sulfate salt formulation was selected over the free base due to its enhanced aqueous solubility and more consistent absorption profile, particularly at higher doses.[1][7]

A key feature of this compound's absorption is its nonlinear pharmacokinetics. Over a dose range of 40- to 1,000-mg, plasma concentrations and urinary excretion increase in a greater-than-dose-proportional manner.[1][6] This nonlinearity is attributed to the saturation of dose-dependent first-pass metabolism.[1][8] At lower doses, a significant fraction of the drug is metabolized in the gut wall and liver before reaching systemic circulation. As the dose increases, these metabolic pathways become saturated, leading to a larger fraction of the drug being absorbed intact.[1][8]

Distribution

Once in systemic circulation, this compound is moderately bound to human plasma proteins, with a bound fraction of approximately 60%.[4][9] Its volume of distribution (V/F) in adults has been estimated at 65.7 liters, indicating distribution into tissues.[10]

Metabolism

This compound is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[3][11] This is the primary pathway for its clearance from the body. At least seven oxidative metabolites have been identified, with the major pathways being oxidations and oxidative N-dealkylations.[12] The two most prominent metabolites are the despyridylmethyl analog (M6) and its dihydroxyindan derivative (M5).[12]

Crucially, this compound is not only a substrate but also an inhibitor of CYP3A4.[3] This property is the basis for significant drug-drug interactions, a pivotal aspect of its clinical use that will be discussed later.

Figure 1: Metabolic pathway of this compound, highlighting the first-pass effect.

Excretion

The primary route of elimination for this compound and its metabolites is via the feces, which accounts for approximately 83% of an administered dose.[12] A smaller fraction is excreted in the urine, with less than 20% of the dose being excreted as unchanged drug.[9][12] The elimination half-life (t1/2) is short, approximately 1.8 hours, necessitating a strict thrice-daily dosing schedule when used without a pharmacokinetic booster.[4][9] Renal clearance values suggest a component of active tubular secretion is involved in its urinary excretion.[1][6]

| Parameter | Value | Source(s) |

| Time to Peak (Tmax) | ~0.8 hours (fasted) | [1][6] |

| Oral Bioavailability (F) | ~65% (fasted) | [4] |

| Plasma Protein Binding | ~60% | [4][9] |

| Elimination Half-life (t1/2) | ~1.8 hours | [4][9] |

| Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | [3] |

| Primary Route of Excretion | Feces (~83%) | [12] |

| Urinary Excretion (unchanged) | <20% | [9][12] |

Table 1: Summary of Key Pharmacokinetic Parameters of this compound.

Oral Bioavailability: Critical Determinants

The oral bioavailability of this compound is highly variable and susceptible to several factors, most notably food intake and drug-drug interactions.

The Pronounced Food Effect

Administration of this compound with food can dramatically reduce its absorption. The causality behind this effect is multifactorial, involving changes in gastric pH and potential drug precipitation.[13][14] As a weak base, this compound is highly soluble in the acidic environment of a fasted stomach but may precipitate as the pH rises, limiting its availability for absorption.[14]

-

High-Fat, High-Protein Meals: These have the most significant impact. A high-fat breakfast can decrease the area under the concentration-time curve (AUC) by as much as 77%, effectively rendering the dose sub-therapeutic.[1][15] Similarly, a high-calorie protein meal was shown to decrease the AUC by 68%.[13]

-

Low-Fat, Light Meals: The effect is less pronounced with lighter meals. Studies have shown that low-fat meals have no significant effect on the absorption of an 800 mg dose.[1][6] Therefore, if taken with food, it must be with a light, low-fat meal.

| Meal Type (Compared to Fasted State) | Change in AUC | Change in Cmax | Change in Tmax | Source(s) |

| High-Fat Breakfast (400 mg dose) | ↓ 77% | ↓ 84% | Delayed | [1][6] |

| High-Calorie Protein (600 mg dose) | ↓ 68% | ↓ 74% | Delayed (1h to 3.8h) | [13] |

| High-Calorie Carbohydrate (600 mg dose) | ↓ 45% | ↓ 59% | Delayed (1h to 3.6h) | [13] |

| High-Calorie Fat (600 mg dose) | ↓ 34% | ↓ 46% | Delayed (1h to 2.1h) | [13] |

| Two Low-Fat Meals (800 mg dose) | No significant effect | No significant effect | No significant effect | [1][6] |

Table 2: Quantified Impact of Meal Composition on this compound Oral Bioavailability.

Drug-Drug Interactions: The Role of CYP3A4

This compound's metabolism by and inhibition of CYP3A4 makes it highly susceptible to drug-drug interactions.

-

CYP3A4 Inducers (e.g., Efavirenz, Nevirapine): Co-administration with inducers of CYP3A4 can increase the clearance of this compound, leading to lower plasma concentrations and potential loss of efficacy.[3][16] When given with efavirenz, the this compound dose must be increased to compensate.[17]

-

CYP3A4 Inhibitors (e.g., Ketoconazole, Ritonavir): Co-administration with potent inhibitors of CYP3A4 can decrease the clearance of this compound, resulting in significantly increased plasma concentrations.[3] This interaction, particularly with Ritonavir, has been leveraged for therapeutic benefit.

Pharmacokinetic Boosting with Ritonavir

Ritonavir is a potent inhibitor of CYP3A4.[5] When a low dose of Ritonavir is co-administered with this compound, it intentionally inhibits this compound's first-pass and systemic metabolism. This practice, known as "boosting," profoundly alters this compound's pharmacokinetics in several beneficial ways:[5][16]

-

Increased Bioavailability: By inhibiting gut wall and hepatic CYP3A4, Ritonavir significantly increases the AUC and Cmax of this compound.[5][18]

-

Prolonged Half-Life: The elimination half-life is extended, allowing for a more convenient twice-daily dosing regimen instead of thrice-daily.[16]

-

Higher Trough Concentrations: Boosting dramatically increases the trough concentration (Cmin), which is crucial for suppressing viral replication and preventing the development of resistance.[5][17]

-

Overcoming the Food Effect: Co-administration with Ritonavir largely mitigates the negative food effect, allowing patients to take the combination with meals without a significant loss of absorption.[5][17]

| Parameter | This compound (800 mg q8h) | This compound + Ritonavir (400 mg / 100 mg q12h) | Fold Change | Source(s) |

| AUC | Standard | ↑ 185% to 475% | 2.9x - 5.8x | [5][18] |

| Cmax | Standard | ↑ 21% to 110% | 1.2x - 2.1x | [5][18] |

| Trough Concentration | Standard | ↑ 11- to 33-fold | 11x - 33x | [5] |

| Dosing Frequency | Every 8 hours | Every 12 hours | N/A | [5][17] |

Table 3: The "Boosting" Effect of Ritonavir on this compound Pharmacokinetics.

Figure 2: Mechanism of Ritonavir-mediated pharmacokinetic boosting of this compound.

Standardized Experimental Protocol: Characterizing this compound Pharmacokinetics

The following outlines a self-validating, step-by-step methodology for a clinical pharmacokinetic study of oral this compound, based on protocols described in the literature.[1][14]

Study Design

-

Design: A randomized, open-label, single-dose, crossover study design is optimal. This design minimizes inter-subject variability by allowing each participant to serve as their own control across different treatment arms (e.g., fasted vs. fed state).

-

Washout Period: A washout period of at least one week (more than 10 half-lives) between treatment phases is mandatory to ensure complete elimination of the drug before the next administration.

-

Standardization: Environmental factors must be strictly controlled. Subjects should be fasted overnight (at least 10 hours) before drug administration and for a set period (e.g., 4 hours) post-dose. Water intake should be standardized.[14]

Dosing and Sample Collection

-

Administration: A single oral dose of this compound (e.g., 600 mg or 800 mg) is administered with a standardized volume of water (e.g., 250 mL).[1][14]

-

Blood Sampling: Venous blood samples are collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

-

Sampling Schedule: A rich sampling schedule is critical for accurate parameter estimation. Samples should be collected pre-dose (0 hour) and at multiple time points post-dose, such as 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours.[1] This schedule ensures adequate characterization of the absorption, peak, and elimination phases.

Bioanalytical Method: HPLC with UV or MS/MS Detection

-

Sample Processing: Immediately after collection, blood samples are centrifuged to separate plasma. The plasma is harvested and stored frozen at -20°C or lower until analysis.[1]

-

Sample Preparation (Extraction): this compound is extracted from the plasma matrix. A common and robust technique is liquid-liquid extraction. An internal standard (e.g., verapamil) must be added to every sample, calibrator, and quality control (QC) sample to account for extraction variability.[19]

-

Chromatography: Analysis is performed using a validated High-Performance Liquid Chromatography (HPLC) system.

-

Column: A reverse-phase C18 column is typically used.[20]

-

Mobile Phase: An appropriate mixture of organic solvent (e.g., acetonitrile) and aqueous buffer is used to achieve separation of this compound and the internal standard from endogenous plasma components.

-

-

Detection:

-

Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and recovery. The lower limit of quantification (LLOQ) must be sensitive enough to measure trough concentrations accurately.[19]

Pharmacokinetic Data Analysis

-

Parameter Calculation: Pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject using non-compartmental analysis (NCA).

-

Cmax and Tmax: Determined directly from the observed data.

-

AUC0-t: Calculated using the linear trapezoidal rule.

-

AUC0-∞: Extrapolated to infinity by adding AUC0-t to the ratio of the last measurable concentration (Ct) and the terminal elimination rate constant (λz).

-

t1/2: Calculated as 0.693/λz.

-

-

Statistical Analysis: Appropriate statistical tests (e.g., ANOVA) are used to compare pharmacokinetic parameters between treatment arms.

Figure 3: Experimental workflow for a crossover pharmacokinetic study.

Conclusion

The pharmacokinetic profile of this compound is complex, defined by rapid but variable absorption, significant and saturable first-pass metabolism, and a high degree of susceptibility to food effects and drug-drug interactions. Its nonlinear kinetics and short half-life presented initial challenges for clinical use. However, a thorough understanding of these properties, particularly its metabolism via CYP3A4, has enabled rational therapeutic strategies. The use of Ritonavir as a pharmacokinetic booster is a prime example of applying pharmacokinetic principles to optimize therapy, transforming this compound into a more robust and patient-friendly agent. The experimental protocols detailed herein represent the gold standard for reliably characterizing the bioavailability and disposition of complex drugs like this compound, ensuring that dosing regimens are grounded in rigorous scientific evidence.

References

- 1. Single-Dose Pharmacokinetics of this compound and the Effect of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetic Interaction between Ritonavir and this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-dose pharmacokinetics of this compound and the effect of food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Simultaneous investigation of this compound nonlinear pharmacokinetics and bioavailability in healthy volunteers using stable isotope labeling technique: study design and model-independent data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Population Pharmacokinetics of this compound in Patients Infected with Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Disposition of this compound, a potent HIV-1 protease inhibitor, after an oral dose in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Meal composition effects on the oral bioavailability of this compound in HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. hivclinic.ca [hivclinic.ca]

- 16. Population pharmacokinetics of this compound alone and in combination with ritonavir in HIV-1-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Pharmacokinetic interaction between ritonavir and this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacokinetics of the Protease Inhibitor this compound in Human Immunodeficiency Virus Type 1-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics and Safety of this compound in Human Immunodeficiency Virus-Infected Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

Foreword

The advent of the HIV/AIDS pandemic in the 1980s presented an unprecedented challenge to the scientific and medical communities. The rapid progression of the disease and the lack of effective treatments spurred a global race to understand the biology of the human immunodeficiency virus (HIV) and to develop therapies to combat its devastating effects. This guide provides a comprehensive technical overview of the discovery and development of Indinavir (Crixivan®), a pivotal HIV-1 protease inhibitor that played a crucial role in transforming HIV/AIDS from a terminal illness into a manageable chronic condition. We will delve into the scientific rationale, experimental methodologies, and clinical validation that underpinned the journey of this landmark antiretroviral agent, offering insights for researchers, scientists, and drug development professionals.

The Rationale for Targeting HIV-1 Protease

The replication cycle of HIV-1 is a complex, multi-stage process that offers several potential targets for therapeutic intervention. One of the most critical stages is the maturation of new viral particles, a process orchestrated by the viral enzyme, HIV-1 protease.

The Indispensable Role of HIV-1 Protease

HIV-1 protease is an aspartic protease that functions as a homodimer. Its essential role is the post-translational cleavage of the viral Gag and Gag-Pol polyprotein precursors.[1][2] These large polyproteins contain the structural proteins (such as p24, the capsid protein) and essential viral enzymes (reverse transcriptase, integrase, and the protease itself) necessary for the formation of mature, infectious virions.[2] Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles, effectively halting the spread of the virus.[1][2] This critical function made HIV-1 protease a prime target for the development of antiviral drugs.[3]

A Triumph of Structure-Based Drug Design

The development of this compound is a classic example of successful structure-based drug design.[4] Following the identification of HIV as the causative agent of AIDS in 1985, researchers at Merck embarked on a comprehensive AIDS research program in December 1986.[5][6] A pivotal moment came in February 1989 when the three-dimensional structure of the HIV-1 protease enzyme was published.[5] This provided a detailed atomic-level map of the enzyme's active site, the pocket where the polyprotein cleavage occurs. This structural information was instrumental in guiding the rational design of molecules that could bind to this active site with high affinity and specificity, thereby inhibiting its function.[7][8]

From Concept to Candidate: The Discovery of this compound

The journey from understanding the target to identifying a viable drug candidate was a meticulous process of chemical synthesis, in vitro screening, and optimization.

Early Leads and the Challenge of "Drug-Likeness"

Initial efforts in the field focused on creating "peptide mimetics," compounds designed to mimic the natural peptide substrates of the HIV-1 protease.[8] The strategy was to introduce chemical modifications that would prevent the cleavage of the peptide bond, causing the inhibitor to remain tightly bound to the enzyme's active site.[8] However, peptides generally make poor drugs due to issues with oral bioavailability and metabolic stability.

Merck's research team, including Joseph P. Vacca, Bruce D. Dorsey, and James P. Guare, who were later named inventors of the year for their work on Crixivan, systematically synthesized and evaluated a series of compounds.[5][9] An early compound, L-689,502, showed promise but ultimately failed safety assessments due to toxicity.[5] This highlighted a critical challenge: designing a molecule that was not only potent against the target but also safe for human use.

Synthesis and the Emergence of L-735,524

Through iterative cycles of design, synthesis, and testing, the Merck team refined the chemical structure to improve potency, selectivity, and pharmacokinetic properties. This led to the synthesis of this compound sulfate in January 1992, which was assigned the compound number L-735,524.[5]

The chemical synthesis of this compound is a multi-step process. A key component of its structure is the piperazine moiety.[10] The overall synthesis involves the coupling of three main fragments: the piperazine moiety, a Phe-Gly hydroxyethylene isostere, and a (−)-cis-(1S,2R)-1-aminoindan-2-ol moiety. The final steps typically involve the removal of protecting groups and the coupling of the piperazine with 3-picolyl chloride.[10]

In Vitro Evaluation: The FRET-Based Protease Inhibition Assay

A crucial tool in the discovery and optimization of HIV-1 protease inhibitors is the in vitro enzyme inhibition assay. A widely used method is the Fluorescence Resonance Energy Transfer (FRET)-based assay.[11]

-

Principle: This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher molecule. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[11]

-

Materials:

-

Recombinant HIV-1 Protease

-

FRET-based peptide substrate (e.g., containing EDANS/DABCYL pair)[12]

-

Assay Buffer

-

Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Pepstatin A)[12]

-

Microplate reader capable of fluorescence detection (e.g., Ex/Em = 330/450 nm)[13]

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a microplate, add the test compounds, a positive control inhibitor, and a vehicle control to respective wells.

-

Add the HIV-1 Protease solution to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[13]

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Immediately begin measuring the fluorescence intensity in a kinetic mode for a defined period (e.g., 1-3 hours) at 37°C.[13]

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Preclinical Development: Assessing Safety and Pharmacokinetics

Following its promising in vitro profile, L-735,524 (this compound) advanced to preclinical development to evaluate its safety and pharmacokinetic properties in animal models.

Animal Studies

Animal testing was a mandatory step to ensure the safety of the drug candidate before human trials.[14] Studies in rats, dogs, and monkeys were conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.[15] These studies revealed species-dependent differences in pharmacokinetics. For instance, the plasma clearance was highest in rats and lowest in dogs.[15][16] Importantly, the metabolic pathways of this compound in these animal models were found to be qualitatively similar to those in humans, validating their use for toxicity studies.[15] The primary enzyme responsible for the oxidative metabolism of this compound was identified as a member of the CYP3A subfamily, specifically CYP3A4 in humans.[15] These preclinical studies were crucial for determining a safe starting dose for human clinical trials.

Clinical Development: Demonstrating Efficacy in Humans

With a solid preclinical data package, Merck initiated human trials for this compound in September 1992.[5] The clinical development program was designed to assess the drug's safety, tolerability, and antiviral activity, both as a monotherapy and in combination with other antiretroviral agents.

Landmark Clinical Trials: Study 035 and ACTG 320

Two pivotal clinical trials provided the compelling evidence of this compound's efficacy that led to its rapid approval:

-

Study 035: This double-blind, placebo-controlled, randomized trial evaluated the safety and efficacy of this compound in various combinations.[17] The study compared this compound monotherapy, a combination of zidovudine (AZT) and lamivudine (3TC), and a triple combination of this compound, AZT, and 3TC.[17] The results, presented in January 1996, were striking. The triple-drug combination therapy demonstrated a profound and sustained reduction in HIV viral load to nearly undetectable levels in a high percentage of patients.[18]

-

ACTG 320: This large-scale, randomized, controlled trial enrolled 1,156 patients with advanced HIV infection (CD4 cell counts of 200 or less) who had prior experience with AZT.[19][20] The study compared a two-drug regimen of AZT and 3TC with a three-drug regimen of this compound, AZT, and 3TC.[19] The primary endpoint was the time to the development of AIDS or death.[19] The results were so compelling that the study was stopped early by the Data and Safety Monitoring Board in August 1996.[21] The triple-therapy group showed a significantly lower rate of disease progression and death compared to the two-drug group.[19][21]

| Clinical Trial | Treatment Arms | Key Findings |

| Study 035 | 1. This compound Monotherapy2. AZT + 3TC3. This compound + AZT + 3TC | The triple-drug combination led to a significant and sustained reduction in HIV viral load.[17][18] |

| ACTG 320 | 1. AZT + 3TC2. This compound + AZT + 3TC | The triple-drug therapy significantly slowed disease progression and reduced mortality in patients with advanced HIV.[19][21] |

Regulatory Approval and Impact on HIV/AIDS Treatment

The overwhelmingly positive data from the clinical trials led to an accelerated approval of this compound by the U.S. Food and Drug Administration (FDA) on March 13, 1996, making it the eighth antiretroviral drug to be approved.[1][5] The approval came a mere 42 days after the submission of the application, a testament to the urgent need for effective HIV therapies and the strength of the clinical data.[5]

The introduction of this compound, along with other protease inhibitors, heralded the era of Highly Active Antiretroviral Therapy (HAART). The combination of a protease inhibitor with two nucleoside reverse transcriptase inhibitors (NRTIs) became the new standard of care for HIV/AIDS.[1] This triple-drug cocktail was able to suppress HIV replication to undetectable levels in many patients, leading to a dramatic reduction in AIDS-related deaths and a significant improvement in the quality of life for people living with HIV.

Post-Market Considerations and the Evolution of HIV Therapy

While this compound was a groundbreaking therapy, its use was not without challenges. The dosing regimen was demanding, requiring administration every eight hours on an empty stomach with a large volume of water to prevent kidney stones (nephrolithiasis), a notable side effect.[18]

Viral Resistance

A significant concern with all antiretroviral therapies is the development of viral resistance. The high mutation rate of HIV can lead to the emergence of viral strains with altered protease enzymes that are no longer effectively inhibited by the drug. This underscores the importance of strict adherence to the prescribed dosing schedule to maintain suppressive drug concentrations and minimize the risk of resistance.

The Next Generation of Protease Inhibitors

The challenges associated with first-generation protease inhibitors like this compound, including pill burden, dietary restrictions, and side effects, drove the development of newer, more convenient, and better-tolerated protease inhibitors such as atazanavir and darunavir.[1] While this compound is no longer a first-line treatment in many parts of the world, its development was a watershed moment in the history of HIV/AIDS treatment, paving the way for the more effective and manageable therapies available today.

Conclusion

The story of this compound's discovery and development is a powerful illustration of the synergy between basic science, rational drug design, and rigorous clinical evaluation. It represents a pivotal chapter in the fight against HIV/AIDS, demonstrating that a deep understanding of viral biology can be translated into life-saving therapies. The lessons learned from the development of this compound continue to inform the ongoing quest for new and improved treatments for HIV and other infectious diseases.

References

- 1. This compound – First-Generation HIV Protease Inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. This compound | C36H47N5O4 | CID 5362440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchwith.stevens.edu [researchwith.stevens.edu]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. The History of HIV Protease Inhibitors [theinventors.org]

- 9. US5981759A - Process for this compound intermediate - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 12. abcam.co.jp [abcam.co.jp]

- 13. lonza.com [lonza.com]

- 14. Species differences in the pharmacokinetics and metabolism of this compound, a potent human immunodeficiency virus protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sex-dependent pharmacokinetics of this compound: in vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. natap.org [natap.org]

- 17. web page 6 [web.stanford.edu]

- 18. A controlled trial of two nucleoside analogues plus this compound in persons with human immunodeficiency virus infection and CD4 cell counts of 200 per cubic millimeter or less. AIDS Clinical Trials Group 320 Study Team - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Impact of this compound on the quality of life in patients with advanced HIV infection treated with zidovudine and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ACTG 320 stopped - National AIDS Treatment Advocacy Project/ HIV / AIDS Treatment Information [natap.org]

- 21. Structure-activity relationship studies on clinically relevant HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solid-State Form in Antiviral Drug Development

The therapeutic efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its physicochemical properties. These properties, governed by the solid-state form of the API, dictate its solubility, stability, and ultimately, its bioavailability. The case of indinavir, a potent HIV-1 protease inhibitor, serves as an exemplary illustration of this principle. Initially developed as a free base monohydrate, formulation challenges necessitated the development of its sulfate salt to enhance its pharmaceutical performance. This guide provides a comprehensive technical comparison of this compound anhydrous and this compound sulfate, offering insights into the causal relationships between their solid-state properties and their implications for drug development.

I. Physicochemical Properties: A Tale of Two Forms

The fundamental differences between this compound anhydrous and this compound sulfate lie in their molecular structure and crystalline arrangement, which in turn govern their macroscopic properties.

A. Molecular and Crystal Structure

This compound is a complex molecule with multiple functional groups that can participate in hydrogen bonding and salt formation[1]. The anhydrous form exists as a neutral molecule, while this compound sulfate is an azaheterocycle sulfate salt[2]. The commercially available form of this compound sulfate is often an ethanolate solvate, which plays a crucial role in its stability and dissolution characteristics. The crystal structure of this compound sulfate ethanolate reveals a unique channel/ionic solvate structure[3].

B. Solubility: The Driving Force for Change